Lamivudine Triphosphate Ammonium Salt

CAS No.: 1187058-42-9

Cat. No.: VC3317971

Molecular Formula: C8H23N6O12P3S

Molecular Weight: 520.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187058-42-9 |

|---|---|

| Molecular Formula | C8H23N6O12P3S |

| Molecular Weight | 520.29 g/mol |

| IUPAC Name | triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

| Standard InChI | InChI=1S/C8H14N3O12P3S.3H3N/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15;;;/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15);3*1H3/t6-,7+;;;/m0.../s1 |

| Standard InChI Key | WGYHYJAOTOCRPE-PXJNTPRPSA-N |

| Isomeric SMILES | C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+] |

| SMILES | C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+] |

| Canonical SMILES | C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+] |

Introduction

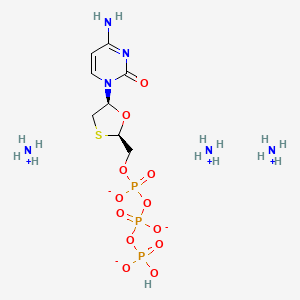

Chemical Properties and Structure

Lamivudine Triphosphate Ammonium Salt is characterized by specific chemical properties that contribute to its pharmacological efficacy. This nucleoside analog phosphate features a unique chemical structure that enables its interaction with viral enzymes.

Basic Chemical Identifiers

The compound is officially identified through several standardized chemical designations as outlined in the table below:

| Property | Description |

|---|---|

| CAS Number | 1187058-42-9 |

| Molecular Formula | C8H23N6O12P3S |

| Molecular Weight | 520.29 g/mol |

| IUPAC Name | triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

The compound's identity is further defined by its structural formula, which includes an oxathiolan ring connected to a cytosine base and a triphosphate group with ammonium counterions. This specific structure is critical to understanding its mechanism of action and pharmaceutical applications.

Structural Characteristics

The molecular structure of Lamivudine Triphosphate Ammonium Salt features several key components that influence its biological activity:

-

The nucleoside portion derived from lamivudine, containing a cytosine base and a 1,3-oxathiolane ring

-

A triphosphate chain attached to the 5'-position of the nucleoside

-

Three ammonium counter ions that neutralize the negative charges on the phosphate groups

This structure can be represented by the SMILES notation: C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+]. The stereochemistry at positions 2R and 5S of the oxathiolane ring is particularly important for biological activity.

Pharmacological Activity

The therapeutic value of Lamivudine Triphosphate Ammonium Salt stems from its distinctive pharmacological properties and mechanism of action within infected cells.

Mechanism of Action

Lamivudine Triphosphate Ammonium Salt functions primarily as an inhibitor of viral replication through a well-defined biochemical process. The compound's activity is primarily attributed to its role as the active metabolite of lamivudine in vivo. Once phosphorylated to the triphosphate form, it exerts its antiviral effects through:

-

Inhibition of HIV reverse transcriptase, preventing viral RNA from being converted to DNA

-

Inhibition of hepatitis B virus DNA polymerase, disrupting viral replication

-

Competition with natural nucleotides for incorporation into viral DNA

The compound's structural similarity to the natural nucleoside cytidine allows it to be incorporated into growing viral DNA chains, leading to chain termination and halting viral replication.

Therapeutic Applications

As a critical active metabolite, Lamivudine Triphosphate Ammonium Salt's pharmacological properties translate to significant therapeutic applications:

-

Treatment of HIV infection as part of antiretroviral therapy regimens

-

Management of chronic hepatitis B virus infections

-

Potential applications in combination therapies with other antiviral agents

The specificity of the triphosphate form for viral enzymes over human cellular enzymes contributes to its favorable therapeutic index. Research continues to explore additional applications and improved formulations to enhance its clinical utility.

Research Findings and Applications

Scientific investigation into Lamivudine Triphosphate Ammonium Salt has yielded valuable insights regarding its efficacy, pharmacokinetics, and potential new applications.

Antiviral Efficacy Studies

Research has demonstrated that the triphosphate form is crucial for the antiviral activity of lamivudine, as it is the active form that interacts with viral enzymes. Studies have explored:

-

Inhibitory concentration values against various viral strains

-

Comparative efficacy against wild-type and mutant viruses

-

Synergistic effects when combined with other antiviral compounds

These investigations highlight the compound's significant role in antiviral therapy and provide the foundation for its continued clinical application.

Pharmacokinetic Investigations

Understanding the pharmacokinetic profile of Lamivudine Triphosphate Ammonium Salt has been a focus of research, particularly regarding:

-

Intracellular conversion rates from lamivudine to the active triphosphate form

-

Half-life and stability in biological systems

-

Distribution patterns across different tissue types

These pharmacokinetic parameters are essential for optimizing dosing regimens and enhancing therapeutic outcomes in clinical settings.

Drug Development Applications

The compound has significant value in pharmaceutical research and development processes. Studies have explored its potential applications in:

-

Development of novel antiviral formulations

-

Creation of sustained-release preparations

-

Design of combination therapies targeting multiple viral mechanisms simultaneously

Synthesis and Preparation

The production of Lamivudine Triphosphate Ammonium Salt involves sophisticated chemical processes designed to ensure high purity and consistent pharmacological activity.

Synthetic Pathway

The synthesis of Lamivudine Triphosphate Ammonium Salt involves multiple steps, beginning with the parent compound lamivudine. The process typically includes:

-

Initial phosphorylation of lamivudine to form the monophosphate

-

Sequential addition of phosphate groups to create the diphosphate and triphosphate forms

-

Formation of the ammonium salt to enhance stability and solubility characteristics

While specific reaction conditions may vary, the phosphorylation reactions generally require carefully controlled pH and temperature parameters to optimize yield and minimize side products.

Purification Methods

After synthesis, purification processes are essential to achieve pharmaceutical-grade material:

-

Chromatographic techniques for separation of phosphorylated species

-

Recrystallization methods to enhance purity

-

Analytical verification using HPLC and other analytical methods

The stability of the purified compound under various storage conditions has also been investigated, with results indicating that proper formulation and storage are crucial for maintaining its structural integrity and biological activity.

Quality Control Parameters

Reliable production of Lamivudine Triphosphate Ammonium Salt requires stringent quality control measures similar to those used for related compounds:

-

Chromatographic purity determination

-

Verification of stereochemical integrity at the oxathiolane moiety

-

Spectroscopic confirmation of structure

-

Assessment of stability under various conditions

These quality control measures ensure consistency in both research applications and potential pharmaceutical implementations.

Stability and Analytical Considerations

Understanding the stability profile of Lamivudine Triphosphate Ammonium Salt is critical for both research and pharmaceutical applications.

Stability Profile

Research indicates varied stability characteristics under different conditions:

-

The compound demonstrates relative stability under oxidative stress conditions, with recovery rates around 96% in settings similar to those tested for the parent compound

-

pH sensitivity may be present, requiring careful buffer selection for analytical methods

-

Temperature control during storage is essential to maintain structural integrity

These stability factors influence both the handling requirements for laboratory research and the formulation considerations for potential pharmaceutical applications.

Analytical Methods

High-performance liquid chromatography (HPLC) methods have been developed to analyze lamivudine compounds, which could be adapted for the triphosphate ammonium salt:

-

Mobile phase compositions using ammonium phosphate buffers at controlled pH

-

Gradient elution programs to separate the compound from related substances

While these methods are primarily developed for the parent compound, they provide valuable frameworks that can be modified for the specific analysis of Lamivudine Triphosphate Ammonium Salt.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume